![molecular formula C36H54I6O24 B594859 Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin CAS No. 131105-41-4](/img/structure/B594859.png)
Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin, also known as HCCD, is a novel cyclic molecule with six iodine atoms and six glucose units . It belongs to the family of Cyclodextrins, a group of cyclic oligosaccharides characterized by a hydrophobic cavity and hydrophilic outer surface .
Synthesis Analysis
The synthesis of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin involves several steps. One method involves the reaction of cyclodextrin with sodium tetrahydroborate in dimethyl sulfoxide at 100℃ for 24 hours . Another method involves the reaction of 6-Deoxy-6-iodo-α-CD with sodium hydroxide in dimethyl sulfoxide at 60℃ for 6 hours .Molecular Structure Analysis
The molecular formula of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is C36H54I6O24 . The molecular weight is 1632.23 . The InChI Key is IULWFJRVJSIAHC-RWMJIURBSA-N .Physical And Chemical Properties Analysis
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is a solid substance . It has a melting point of 218°C to 222°C . It is soluble in water, dmf, dmso, and hot methylethyleneglycol .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin: is extensively utilized in drug delivery systems due to its ability to form host-guest complexes with various pharmaceutical compounds. This enhances the solubility and stability of drugs, particularly those that are hydrophobic . By encapsulating the active pharmaceutical ingredients, it improves their bioavailability and can also protect them from degradation.
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWFJRVJSIAHC-RWMJIURBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54I6O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin |
Q & A
Q1: What is the role of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin in enhancing the drug loading capacity of the Barium Sulfate coating for bone cements?
A1: Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin (I-CD) is a cyclic oligosaccharide with a hydrophobic cavity. This cavity enables I-CD to encapsulate drug molecules through non-covalent interactions, enhancing the drug loading capacity of the porous Barium Sulfate microparticles. [] This encapsulation process is particularly beneficial for sensitive drugs like proteins, offering protection and controlled release capabilities. The study by demonstrates that incorporating I-CD onto the Barium Sulfate microparticles, alongside polydopamine (PDA), significantly enhances the loading and release profile of drugs.
Q2: How does the inclusion of I-CD in the coating affect the radiopacity of the bone cement?
A2: The presence of iodine atoms in I-CD contributes to the overall radiopacity of the multifunctional coating. [] While Barium (Ba) in Barium Sulfate is the primary radiopaque agent, the added iodine from I-CD further enhances the visibility of the bone cement under X-ray imaging. This improved radiopacity can be crucial for surgeons during surgical procedures, allowing for better visualization and placement of the bone cement.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.